2-[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines several heterocyclic rings, making it a promising candidate for various biological and pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring, followed by the construction of the triazolo[1,5-c]pyrimidine scaffold. Key steps may involve cyclization reactions, condensation reactions, and functional group transformations under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the heterocyclic rings, leading to a variety of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown promising biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly as a CDK2 inhibitor for cancer treatment
Industry: Its unique structure makes it a candidate for the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties
Uniqueness
2-[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C20H16N6OS |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C20H16N6OS/c1-27-12-5-2-4-11(8-12)14-9-15(24-23-14)18-22-19-17-13-6-3-7-16(13)28-20(17)21-10-26(19)25-18/h2,4-5,8-10H,3,6-7H2,1H3,(H,23,24) |
InChI Key |
IGHPJHYRDIKRFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C3=NN4C=NC5=C(C4=N3)C6=C(S5)CCC6 |
Origin of Product |
United States |
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